3-(Benzyloxy)-2-propylphenol, also known as 4-Benzyloxy-2-propylphenol, is an organic compound with the molecular formula and a molecular weight of 242.31 g/mol. This compound features a propyl group and a benzyloxy substituent on a phenolic ring, which contributes to its unique properties and potential applications in various fields, particularly in research and pharmaceuticals.
3-(Benzyloxy)-2-propylphenol can be classified as a phenolic compound due to the presence of the hydroxyl (-OH) group attached to an aromatic hydrocarbon structure. It is primarily sourced through chemical synthesis methods and is utilized in various applications, including research and development within the pharmaceutical industry.
The synthesis of 3-(Benzyloxy)-2-propylphenol can be achieved through several methods, with one notable approach involving the alkylation of phenol derivatives. The general synthetic route may include:
These reactions typically require careful control of conditions such as temperature and reaction time to optimize yield and purity.
The molecular structure of 3-(Benzyloxy)-2-propylphenol features a phenolic ring substituted with both a propyl group at the 2-position and a benzyloxy group at the 4-position. The structural formula can be represented as follows:
CCCC1=C(C=CC(=C1)OCC2=CC=CC=C2)O
This structure indicates significant steric hindrance due to the bulky benzyloxy group, which may influence its reactivity and interactions with biological targets.
3-(Benzyloxy)-2-propylphenol can participate in various chemical reactions typical for phenolic compounds, including:
These reactions are crucial for modifying the compound for specific applications, particularly in medicinal chemistry.
Further studies would be necessary to elucidate specific pathways and targets within biological systems.
The physical properties of 3-(Benzyloxy)-2-propylphenol include:
These properties indicate that the compound is relatively stable under standard conditions but may require careful handling due to its potential reactivity.
3-(Benzyloxy)-2-propylphenol has several applications in scientific research, including:
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4